molecular formula C20H19NO4 B557745 Fmoc-D-Allylglycine CAS No. 170642-28-1

Fmoc-D-Allylglycine

Cat. No. B557745
M. Wt: 337.4 g/mol
InChI Key: YVBLQCANYSFEBN-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-D-allyl-Gly-OH and ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol .


Synthesis Analysis

The synthesis of Fmoc-D-Allylglycine and similar compounds has been a topic of research in recent years . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Allylglycine has been studied using computational molecular dynamics simulations alongside experimental analyses . These studies provide insights into the structure of the Fmoc-dipeptide supramolecular assembly .


Chemical Reactions Analysis

Fmoc-D-Allylglycine is involved in various chemical reactions. For instance, it plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Allylglycine have been studied . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol . Its molecular formula is C20H19NO4 .

Scientific Research Applications

  • Peptide Synthesis and Modification : Fmoc-D-Allylglycine is utilized in the synthesis of peptides, such as the construction of carbohydrate-based antitumor vaccines (Biswas, Coltart, & Danishefsky, 2002), and the preparation of α-aminoglycine-containing peptides (Rene & Badet, 1996).

  • Drug Development and Antitumor Applications : Its role in the synthesis of glycosyl amino acids and the subsequent application in developing polyvalent antitumor vaccines is significant (Biswas, Coltart, & Danishefsky, 2002).

  • Preparation of Novel Compounds : Fmoc-D-Allylglycine has been used in the preparation of various novel compounds, including Fmoc-modified amino acids and peptides for the fabrication of functional materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

  • Solid Phase Peptide Synthesis (SPPS) : It is used in SPPS for synthesizing peptides with specific properties, such as increased stability and bioactivity (Brieke & Cryle, 2014).

  • Biomedical Research : In biomedical applications, Fmoc-D-Allylglycine-based peptides have been evaluated for their biocompatibility, such as in the development of peptide hydrogels for drug delivery systems in ophthalmology (Liang et al., 2010).

  • Chemical Research : Its use in chemical research includes the synthesis of 2-amino-8-oxodecanoic acids, components in natural histone deacetylase inhibitors (Rodriquez et al., 2006), and in the development of novel synthesis strategies for complex amino acids (Polyak & Krauss, 2022).

Safety And Hazards

When handling Fmoc-D-Allylglycine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBLQCANYSFEBN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427396
Record name Fmoc-D-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Allylglycine

CAS RN

170642-28-1
Record name Fmoc-D-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Oishi, ZD Shi, KM Worthy, LK Bindu… - …, 2005 - Wiley Online Library
… Elaboration of resin 18 along the next two pathways differed in the initial coupling of either N-Fmoc L-allylglycine or N-Fmoc D-allylglycine (resins 19 a and 19 b, respectively). Coupling …
AG Myers, JL Gleason, T Yoon… - Journal of the American …, 1997 - ACS Publications
… N-Fmoc-d-allylglycine (16c). An aqueous solution of sodium hydroxide (1 M, 633 μL, 633 μmol, 2.00 equiv) was added to a solution of (S,S)-pseudoephedrine (R)-allylglycinamide (7c) (…
Number of citations: 245 pubs.acs.org
J Stymiest - 2005 - era.library.ualberta.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 era.library.ualberta.ca
N Yao, W Xiao, L Meza, H Tseng… - Journal of medicinal …, 2009 - ACS Publications
… assembly of Fmoc-d-allylglycine, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Tyr(3-NO 2 )-OH, Fmoc-Gly-OH, Fmoc-d-Asp(OtBu)-OH, and Fmoc-d-allylglycine using …
Number of citations: 15 pubs.acs.org

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